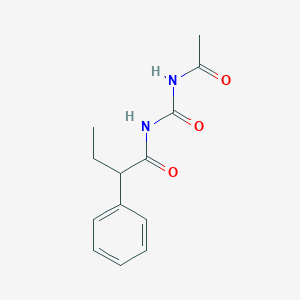
Acetylpheneturide
描述
乙酰苯乙酰脲: 是一种主要用作抗惊厥药的小分子药物,用于治疗癫痫。 它以其通过作用于中枢神经系统抑制癫痫发作的能力而闻名 . 乙酰苯乙酰脲的分子式为C₁₃H₁₆N₂O₃,分子量为248.28 g/mol .
准备方法
合成路线和反应条件: 乙酰苯乙酰脲可以通过苯乙酰脲与乙酸酐反应合成。 该反应通常涉及将苯乙酰脲与乙酸酐在回流条件下加热以生成乙酰苯乙酰脲 .
工业生产方法: 在工业环境中,乙酰苯乙酰脲的生产涉及类似的合成路线,但规模更大。 该工艺包括通过重结晶对最终产物进行纯化,以确保高纯度和质量 .
化学反应分析
反应类型:
还原: 涉及乙酰苯乙酰脲的还原反应也是可能的,但不太常见。
常用试剂和条件:
氧化: 可以使用常见的氧化剂,例如高锰酸钾或三氧化铬。
还原: 可以使用还原剂,例如氢化锂铝或硼氢化钠。
形成的主要产物: 从这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能生成羧酸,而取代反应可以生成各种乙酰衍生物 .
科学研究应用
Neuropharmacological Applications
Acetylpheneturide is primarily recognized for its anticonvulsant properties. It has been used extensively in research to understand the mechanisms underlying epilepsy and the efficacy of anticonvulsant drugs.
Case Studies
- Epilepsy Models : In various animal models of epilepsy, this compound has demonstrated a significant reduction in seizure frequency and severity. Studies indicate that it can enhance the therapeutic effects of other anticonvulsants when used in combination therapies.
- Neuroprotective Effects : Research has also suggested that this compound may possess neuroprotective properties, which can be beneficial in conditions beyond epilepsy, such as neurodegenerative diseases.
Potential Applications Beyond Epilepsy
While its primary application is in epilepsy treatment, ongoing research is exploring other potential uses of this compound:
Alzheimer's Disease
Recent studies have indicated that compounds with similar structures to this compound may inhibit acetylcholinesterase (AChE), an enzyme involved in Alzheimer's disease pathology. Inhibition of AChE can lead to increased levels of acetylcholine, potentially improving cognitive function .
Pain Management
Given its analgesic properties observed in preliminary studies, there is interest in evaluating this compound as a potential candidate for developing new pain management therapies. Its ability to modulate neuronal excitability could provide a dual benefit in treating both seizures and pain syndromes .
Synthesis and Production
The synthesis of this compound typically involves the reaction of pheneturide with acetic anhydride under reflux conditions. This method ensures high purity and quality, which are critical for its application in research and therapeutic settings.
Comparative Data Table
The following table summarizes key properties and applications of this compound:
| Property/Feature | Details |
|---|---|
| Chemical Formula | C13H16N2O3 |
| Primary Application | Anticonvulsant for epilepsy |
| Mechanism of Action | Sodium channel modulation |
| Other Potential Applications | Alzheimer’s disease, pain management |
| Synthesis Method | Reaction with acetic anhydride |
作用机制
乙酰苯乙酰脲的作用机制涉及通过稳定神经元膜并降低兴奋性来调节神经元兴奋性。它通过影响大脑中钠通道的活性来实现这一点。具体来说,乙酰苯乙酰脲延长了钠通道的失活阶段,使神经元难以重复放电。 这种作用有助于抑制癫痫发作疾病的过度兴奋性 .
相似化合物的比较
类似化合物:
苯乙酰脲: 另一种具有类似结构和作用机制的抗惊厥药物。
苯乙酰胺: 一种直链类似物的水合丹托因,用作抗惊厥药。
氯苯乙酰胺: 另一种与苯乙酰胺结构相似的抗惊厥药.
乙酰苯乙酰脲的独特性: 乙酰苯乙酰脲在其特定的乙酰化方面是独特的,这可能有助于其独特的药代动力学和药效学特性。 它调节钠通道和稳定神经元膜的能力使其成为治疗癫痫和其他癫痫发作疾病的宝贵化合物 .
生物活性
Acetylpheneturide, a compound classified under antiepileptic drugs (AEDs), has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize its effects.
Overview of this compound
This compound is primarily known for its use in the management of epilepsy. Its chemical structure allows it to interact with various biological targets, influencing neuronal excitability and synaptic transmission. The compound is often evaluated in the context of its efficacy and safety profile, particularly concerning adverse effects associated with AEDs.
The precise mechanism of action of this compound is not fully elucidated but is believed to involve modulation of neurotransmitter release and receptor activity. It may influence the GABAergic system, enhancing inhibitory neurotransmission, which is crucial in controlling seizures.
Efficacy in Epilepsy Treatment
This compound has been included in studies assessing the occurrence of suicide-related events (SREs) among patients using AEDs. A significant finding from a pharmacovigilance study indicated that this compound did not show any reported cases of SREs among the evaluated AEDs from April 2004 to December 2021, suggesting a relatively favorable safety profile compared to other AEDs .
Cytotoxicity and Pharmacodynamics
In vitro studies have assessed the cytotoxic effects of various compounds similar to this compound against cancer cell lines. While specific data on this compound's cytotoxicity is limited, related compounds have shown moderate activity against several cancer types, indicating potential avenues for further research into its anticancer properties .
Pharmacovigilance Data
A comprehensive analysis of the Japanese Adverse Drug Event Report (JADER) database revealed that this compound was not associated with significant adverse events when compared to other AEDs. This highlights its potential as a safer alternative in epilepsy treatment regimens .
Comparative Analysis with Other AEDs
The following table summarizes the reporting odds ratios (ROR) for various AEDs, including this compound:
| Antiepileptic Drug | All AE Patients | SRE Patients | ROR | [95% CI] |
|---|---|---|---|---|
| This compound | 0 | 0 | - | - |
| Levetiracetam | 1,973 | 91 | 8.95 | [7.23–11.97] |
| Clonazepam | 701 | 32 | 8.73 | [6.11–12.46] |
| Perampanel hydrate | 276 | 28 | 20.59 | [13.91–30.48] |
This table indicates that this compound does not contribute to SREs, contrasting sharply with other AEDs that exhibit higher ROR values for adverse events .
Research Findings and Future Directions
Recent studies have suggested exploring this compound's potential beyond epilepsy treatment, particularly in oncology and neuroprotection. The compound's ability to modulate neurotransmitter systems may open pathways for developing new therapeutic agents aimed at other neurological disorders.
属性
CAS 编号 |
13402-08-9 |
|---|---|
分子式 |
C13H16N2O3 |
分子量 |
248.28 g/mol |
IUPAC 名称 |
N-(acetylcarbamoyl)-2-phenylbutanamide |
InChI |
InChI=1S/C13H16N2O3/c1-3-11(10-7-5-4-6-8-10)12(17)15-13(18)14-9(2)16/h4-8,11H,3H2,1-2H3,(H2,14,15,16,17,18) |
InChI 键 |
GBPZSCQLDXUGNO-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)NC(=O)NC(=O)C |
规范 SMILES |
CCC(C1=CC=CC=C1)C(=O)NC(=O)NC(=O)C |
熔点 |
100.5 °C |
Key on ui other cas no. |
13402-08-9 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















